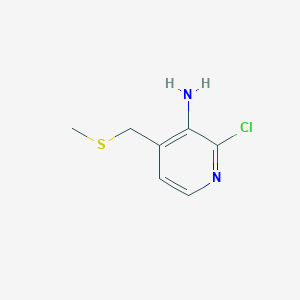
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an amino group at the 5th position and a propyl group at the 2nd position on the tetrahydroisoquinoline ring. It is a colorless solid that is soluble in water and various organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine can be achieved through several methods. One common method involves the reaction of piperidine with thionyl chloride to form piperidine chlorosulfinate, which is then reacted with ammonia to yield the desired product . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Multicomponent reactions (MCRs) are also employed in industrial settings to improve atom economy, selectivity, and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroisoquinoline derivatives, and substituted isoquinoline compounds .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines . This inhibition can lead to reduced levels of certain neurotransmitters, thereby exerting its effects on the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the amino and propyl groups.
5-Amino-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the propyl group.
1,2,3,4-Tetrahydro-2-isoquinoline: Another derivative with different substituents on the isoquinoline ring.
Uniqueness
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine is unique due to the presence of both the amino and propyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
223700-12-7 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2-propyl-3,4-dihydro-1H-isoquinolin-5-amine |
InChI |
InChI=1S/C12H18N2/c1-2-7-14-8-6-11-10(9-14)4-3-5-12(11)13/h3-5H,2,6-9,13H2,1H3 |
Clé InChI |
SUWFFJJQLMPVLL-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC2=C(C1)C=CC=C2N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(4-Trifluoromethyl-benzyloxy)-phenyl]-methanol](/img/structure/B8484524.png)

![5-[(2,5-Difluorophenyl)-hydroxymethyl]pyrimidine](/img/structure/B8484558.png)




![1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8484585.png)





![5-Bromo-2-p-tolylbenzo[d]oxazole](/img/structure/B8484616.png)
